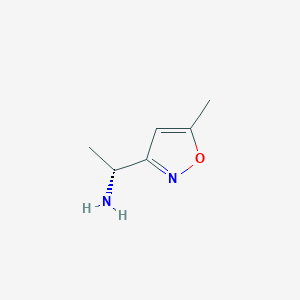(1R)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine
CAS No.:
Cat. No.: VC15757511
Molecular Formula: C6H10N2O
Molecular Weight: 126.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H10N2O |
|---|---|
| Molecular Weight | 126.16 g/mol |
| IUPAC Name | (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethanamine |
| Standard InChI | InChI=1S/C6H10N2O/c1-4-3-6(5(2)7)8-9-4/h3,5H,7H2,1-2H3/t5-/m1/s1 |
| Standard InChI Key | LEFVDZCQGFWHQB-RXMQYKEDSA-N |
| Isomeric SMILES | CC1=CC(=NO1)[C@@H](C)N |
| Canonical SMILES | CC1=CC(=NO1)C(C)N |
Introduction
Structural Characteristics
Molecular Architecture and Stereochemistry
The compound’s core structure consists of a 1,2-oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom. The 5-methyl substituent and the (1R)-configured ethylamine group at the 3-position introduce both steric and electronic complexity (Fig. 1). The chiral center at the ethylamine side chain renders the molecule enantiomerically pure, a critical feature for interactions with biological targets exhibiting stereoselectivity.
Table 1: Key Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₀N₂O | |
| Molecular Weight | 126.16 g/mol | |
| IUPAC Name | (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethanamine | |
| CAS Number (Free Amine) | Not explicitly listed | - |
| CAS Number (HCl Salt) | 1807921-05-6 |
Spectroscopic Characterization
Structural confirmation relies on techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For the hydrochloride salt, the ¹H NMR spectrum would display signals for the methyl group on the oxazole ring (~δ 2.4 ppm), the methine proton adjacent to the amine (~δ 4.1 ppm), and the ammonium proton (~δ 8.0–9.0 ppm). The (1R) configuration can be validated via optical rotation or chiral chromatography.
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine typically involves multi-step strategies to establish both the oxazole ring and the chiral amine moiety. A representative pathway includes:
-
Oxazole Ring Formation: Cyclocondensation of a β-ketoamide with hydroxylamine generates the 1,2-oxazole core .
-
Chiral Amine Introduction: Asymmetric reduction of a ketone intermediate using catalysts like CBS (Corey–Bakshi–Shibata) or enzymatic methods ensures the (R)-configuration.
-
Salt Formation (Optional): Treatment with HCl yields the hydrochloride salt for improved stability.
Table 2: Key Synthetic Intermediates
| Step | Intermediate | Reagents/Conditions |
|---|---|---|
| 1 | β-Ketoamide precursor | NH₂OH·HCl, EtOH, reflux |
| 2 | Chiral ketone | CBS catalyst, BH₃·THF |
| 3 | Free amine | HCl/Et₂O, room temperature |
Reactivity Profile
The compound participates in reactions typical of both amines and heterocycles:
-
Amine Functionalization: Acylation or sulfonylation at the primary amine site.
-
Oxazole Ring Modifications: Electrophilic substitution at the 4-position of the oxazole, though steric hindrance from the 5-methyl group may limit reactivity.
-
Salt Formation: Protonation with acids (e.g., HCl, citric acid) enhances solubility for pharmacological formulations.
Biological and Medicinal Applications
Challenges in Drug Development
-
Metabolic Stability: The primary amine may undergo rapid oxidation via monoamine oxidases (MAOs), necessitating prodrug strategies.
-
Blood-Brain Barrier Penetration: The compound’s logP (~1.2) and polar surface area (~50 Ų) suggest moderate CNS bioavailability.
Industrial Applications
Materials Science
The 1,2-oxazole ring’s thermal stability and electronic properties make it valuable in:
-
Polymer Additives: As crosslinking agents or UV stabilizers.
-
Coating Technologies: Incorporation into epoxy resins to enhance adhesion and corrosion resistance.
Catalysis
Chiral amines serve as ligands in asymmetric catalysis. The (1R)-configured ethylamine group could coordinate transition metals for enantioselective hydrogenation or C–C bond formation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume